Ethanone, 1-(4-amino-5-(4-methoxy-3-methylphenyl)-2-methyl-1H-pyrrol-3-YL)-
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Overview
Description
1-[4-amino-5-(4-methoxy-3-methyl-phenyl)-2-methyl-1H-pyrrol-3-yl]ethan one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-amino-5-(4-methoxy-3-methyl-phenyl)-2-methyl-1H-pyrrol-3-yl]ethan one typically involves multiple steps. One common method involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another approach involves a solvent-free condensation reaction between equimolar amounts of the starting materials, followed by reduction with sodium borohydride in methanol at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply. The choice of solvents, catalysts, and purification methods would be tailored to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-amino-5-(4-methoxy-3-methyl-phenyl)-2-methyl-1H-pyrrol-3-yl]ethan one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[4-amino-5-(4-methoxy-3-methyl-phenyl)-2-methyl-1H-pyrrol-3-yl]ethan one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: Due to its structural similarity to other biologically active compounds, it may be investigated for its potential as a drug candidate. Studies may focus on its efficacy, toxicity, and mechanism of action.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-amino-5-(4-methoxy-3-methyl-phenyl)-2-methyl-1H-pyrrol-3-yl]ethan one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phényl)propanamide
Metamitron: 1,2,4-Triazin-5(4H)-one, 4-amino-3-methyl-6-phenyl
Cyclocoumarol: 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano(3,2-c)(1)benzopyran-5-one
Uniqueness
1-[4-amino-5-(4-methoxy-3-methyl-phenyl)-2-methyl-1H-pyrrol-3-yl]ethan one is unique due to its specific combination of functional groups and its pyrrole ring structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
91480-88-5 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-[4-amino-5-(4-methoxy-3-methylphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C15H18N2O2/c1-8-7-11(5-6-12(8)19-4)15-14(16)13(10(3)18)9(2)17-15/h5-7,17H,16H2,1-4H3 |
InChI Key |
FGELHULSWNUGDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(=C(N2)C)C(=O)C)N)OC |
Origin of Product |
United States |
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